molecular formula C12H10O4 B11884489 4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl- CAS No. 94356-33-9

4H-1-Benzopyran-4-one, 5-acetyl-7-hydroxy-2-methyl-

Cat. No.: B11884489
CAS No.: 94356-33-9
M. Wt: 218.20 g/mol
InChI Key: WFHGECVQFSCFBB-UHFFFAOYSA-N
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Description

5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its chromen-4-one core structure, which is a significant scaffold in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the Pechmann condensation reaction. This reaction is carried out by condensing phenol derivatives with β-keto esters in the presence of acid catalysts. For instance, the reaction between 7-hydroxy-4-methylcoumarin and acetyl chloride in the presence of anhydrous aluminum chloride can yield the desired compound .

Industrial Production Methods: Industrial production methods often employ green chemistry principles to enhance yield and reduce environmental impact. The use of ionic liquids as solvents and biocatalysts like lipase from Mucor miehei has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of 5-acetyl-7-hydroxy-2-methylquinone.

    Reduction: Formation of 5-(1-hydroxyethyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

    Substitution: Formation of halogenated derivatives at the 6-position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 5-Acetyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its unique combination of acetyl and hydroxy groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

CAS No.

94356-33-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

5-acetyl-7-hydroxy-2-methylchromen-4-one

InChI

InChI=1S/C12H10O4/c1-6-3-10(15)12-9(7(2)13)4-8(14)5-11(12)16-6/h3-5,14H,1-2H3

InChI Key

WFHGECVQFSCFBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)C(=O)C

Origin of Product

United States

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